molecular formula C19H20N4O4S B3578361 2-{4-[3-(dimethylsulfamoyl)-4-methylphenyl]-1-oxophthalazin-2(1H)-yl}acetamide

2-{4-[3-(dimethylsulfamoyl)-4-methylphenyl]-1-oxophthalazin-2(1H)-yl}acetamide

Cat. No.: B3578361
M. Wt: 400.5 g/mol
InChI Key: WNELTVSFEAAJGF-UHFFFAOYSA-N
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Description

The compound “2-[4-{3-[(dimethylamino)sulfonyl]-4-methylphenyl}-1-oxo-2(1H)-phthalazinyl]acetamide” is a complex organic molecule. It contains several functional groups, including an amide group (-CONH2), a sulfonyl group (-SO2-), and a phthalazinyl group (a nitrogen-containing heterocyclic ring). These functional groups suggest that the compound could have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the appropriate precursors. The exact method would depend on the specific reactions used to form the various bonds and introduce the functional groups .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, would be quite complex. The presence of the phthalazinyl ring suggests a planar region of the molecule, while the sulfonyl and amide groups could introduce polarity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the amide group might participate in condensation or hydrolysis reactions, while the sulfonyl group could potentially undergo redox reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of polar functional groups like the amide and sulfonyl groups could enhance its solubility in polar solvents .

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its specific biological targets. Without more information, it’s difficult to predict exactly how this compound might interact with biological molecules .

Future Directions

The study of such a compound could open up new avenues in various fields like medicinal chemistry, materials science, etc. Its synthesis, characterization, and study of its properties could be potential areas for future research .

Properties

IUPAC Name

2-[4-[3-(dimethylsulfamoyl)-4-methylphenyl]-1-oxophthalazin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O4S/c1-12-8-9-13(10-16(12)28(26,27)22(2)3)18-14-6-4-5-7-15(14)19(25)23(21-18)11-17(20)24/h4-10H,11H2,1-3H3,(H2,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNELTVSFEAAJGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CC(=O)N)S(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{4-[3-(dimethylsulfamoyl)-4-methylphenyl]-1-oxophthalazin-2(1H)-yl}acetamide
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2-{4-[3-(dimethylsulfamoyl)-4-methylphenyl]-1-oxophthalazin-2(1H)-yl}acetamide
Reactant of Route 3
2-{4-[3-(dimethylsulfamoyl)-4-methylphenyl]-1-oxophthalazin-2(1H)-yl}acetamide
Reactant of Route 4
2-{4-[3-(dimethylsulfamoyl)-4-methylphenyl]-1-oxophthalazin-2(1H)-yl}acetamide
Reactant of Route 5
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2-{4-[3-(dimethylsulfamoyl)-4-methylphenyl]-1-oxophthalazin-2(1H)-yl}acetamide
Reactant of Route 6
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2-{4-[3-(dimethylsulfamoyl)-4-methylphenyl]-1-oxophthalazin-2(1H)-yl}acetamide

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